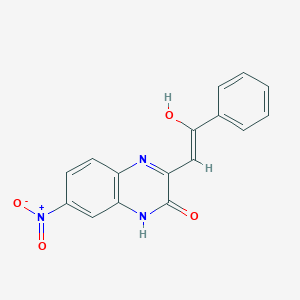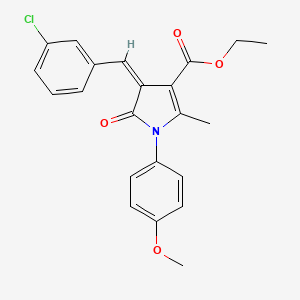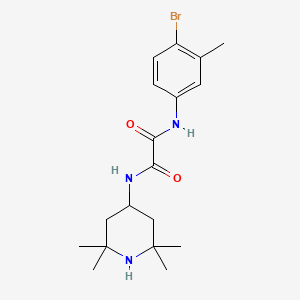
Quinoxalin-2(1H)-one, 3,4-dihydro-7-nitro-3-(2-oxo-2-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a nitro group, a phenylethylidene moiety, and a tetrahydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves a multi-step process. One common method includes the reaction of 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with (3Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in anhydrous dimethyl sulfoxide at 65°C for 24 hours . The product structure is confirmed by X-ray analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenylethylidene moiety can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form spiro heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, dimethyl sulfoxide, and various nucleophiles such as enamines and hydrazines. Reaction conditions typically involve moderate temperatures (around 65°C) and anhydrous solvents to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include spiro heterocyclic systems, such as 3,3′-dibenzoyl-4-hydroxy-1-(2-hydroxyaryl)-1′H,4′H-spiro[pyrrole-2,2′-pyrrolo[2,1-c][1,4]benzoxazine]-1′,4′,5(1H)-triones .
Scientific Research Applications
Chemistry
In chemistry, (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various spiro and fused heterocyclic compounds, which are valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents. Research has shown that similar compounds exhibit anticancer, anti-inflammatory, and antimicrobial activities .
Industry
In the industrial sector, (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylethylidene moiety can participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(2-Oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-ylidene
- 3-(2-Oxo-2-phenylethylidene)-1-phenyl-2,5-pyrrolidinedione
Uniqueness
What sets (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE apart is its combination of a nitro group and a tetrahydroquinoxalinone core, which provides unique reactivity and potential for diverse applications. Its ability to form spiro heterocyclic systems and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11N3O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-7-nitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(10-4-2-1-3-5-10)9-14-16(21)18-13-8-11(19(22)23)6-7-12(13)17-14/h1-9,20H,(H,18,21)/b15-9- |
InChI Key |
AVUSJRBGOVFPGP-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine](/img/structure/B11517353.png)
![2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide](/img/structure/B11517358.png)
![1-phenyl-5-[(2E)-2-phenyl-2-(2-phenylhydrazinylidene)ethyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11517371.png)
![ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11517372.png)
![3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517373.png)
![3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
![{(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11517390.png)
![2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B11517401.png)
![1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B11517407.png)
![3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11517415.png)
![(4Z)-2-(4-bromophenyl)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517423.png)


![2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11517446.png)
